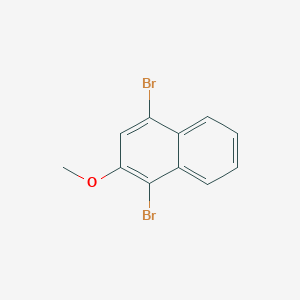
1,4-Dibromo-2-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, and a methoxy group is substituted at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 1,4-dibromonaphthalene, followed by the introduction of a methoxy group at the 2 position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Dibromo-2-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include dihydro derivatives of the original compound.
科学的研究の応用
1,4-Dibromo-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-dibromo-2-methoxynaphthalene involves its interaction with various molecular targets. The bromine atoms and the methoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, leading to various chemical transformations.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2-nitronaphthalene
- 1,4-Dibromo-2-chloronaphthalene
- 1,4-Dibromo-2-hydroxynaphthalene
Uniqueness
1,4-Dibromo-2-methoxynaphthalene is unique due to the presence of both bromine atoms and a methoxy group on the naphthalene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. The methoxy group can participate in nucleophilic reactions, while the bromine atoms can undergo electrophilic substitution, providing a versatile platform for chemical modifications.
特性
分子式 |
C11H8Br2O |
|---|---|
分子量 |
315.99 g/mol |
IUPAC名 |
1,4-dibromo-2-methoxynaphthalene |
InChI |
InChI=1S/C11H8Br2O/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |
InChIキー |
SLNZYKUKILUXJS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















